4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 6-azidohexyl chain at the 4-position. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the compound during synthetic modifications, while the azidohexyl moiety provides a reactive handle for bioorthogonal "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition). This compound is valuable in medicinal chemistry for conjugating biomolecules or synthesizing targeted probes .
Properties
Molecular Formula |
C15H29N5O2 |
|---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 4-(6-azidohexyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N5O2/c1-15(2,3)22-14(21)20-12-10-19(11-13-20)9-7-5-4-6-8-17-18-16/h4-13H2,1-3H3 |
InChI Key |
VRMQNRZELNJKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Azidohexyl Intermediate: The starting material, 6-bromohexanol, undergoes a substitution reaction with sodium azide to form 6-azidohexanol.
Protection of the Hydroxyl Group: The hydroxyl group of 6-azidohexanol is protected by converting it into a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
Formation of the Piperazine Derivative: The protected azidohexyl intermediate is then reacted with piperazine to form the final product, 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, such as copper(I) bromide, and alkyne substrates.
Reduction Reactions: Lithium aluminum hydride (LAH) in anhydrous solvents like tetrahydrofuran (THF).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
1,2,3-Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
Synthesis Methodology
A notable method for synthesizing this compound involves the reaction of piperazine derivatives with azidohexanol under controlled conditions. This process can yield high purity and yield, making it suitable for further applications in drug development and material science.
Medicinal Chemistry
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its azido group allows for selective modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study: Drug Development
In a study focusing on the development of new anti-cancer agents, derivatives of this compound were synthesized and evaluated for their efficacy against specific cancer cell lines. The results indicated that modifications to the azido group significantly impacted the compound's cytotoxicity, demonstrating its utility as a scaffold for drug design .
Bioconjugation Techniques
The azide functionality is particularly useful in bioconjugation applications, where it can be used to attach biomolecules such as peptides or proteins to surfaces or other molecules via click chemistry.
Case Study: Targeted Drug Delivery
Research has shown that conjugating therapeutic agents to nanoparticles using 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester enhances the specificity and efficacy of drug delivery systems. The click chemistry approach allows for precise control over the attachment process, leading to improved therapeutic outcomes .
Material Science
The compound can also be utilized in the development of functionalized polymers or hydrogels that respond to biological stimuli. The incorporation of azido groups into polymer backbones can facilitate further modifications that tailor material properties for specific applications.
Case Study: Smart Hydrogels
In a recent investigation, researchers developed smart hydrogels incorporating this compound that could release drugs in response to specific stimuli (e.g., pH changes). The azido groups allowed for cross-linking reactions that enhanced the mechanical properties of the hydrogels while providing controlled release profiles .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily based on the reactivity of its azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can modulate the activity of the compound in biological systems. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive amine derivatives that interact with specific molecular targets and pathways.
Comparison with Similar Compounds
The following analysis compares structural analogs of 4-(6-azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester, focusing on substituent diversity, synthetic yields, and functional properties.
Key Observations :
- Aromatic substituents (e.g., bis-phenyl groups) often result in lower yields (17% in ), likely due to steric hindrance during synthesis.
- Heterocyclic substituents (e.g., pyridinyl, aminopyridinyl) show higher yields (up to 94% in ), reflecting optimized coupling conditions for these electron-deficient systems.
- Functionalized alkyl chains (e.g., azidohexyl) are underrepresented in the evidence, but analogous carboxy or ethoxycarbonyl groups suggest compatibility with tert-butyl ester stability .
Structural and Functional Comparisons
- Reactivity: The azidohexyl group distinguishes the target compound from analogs, enabling selective conjugation via click chemistry. In contrast, compounds like 4-(6-amino-pyridin-3-yl) derivatives are suited for further amide bond formation .
- Protection Strategies : The tert-butyl ester group is consistently used across analogs to protect the piperazine nitrogen, as seen in intermediates for antiviral () and nicotinic receptor ligands ().
- Physicochemical Properties :
- Polarity : Pyridinyl and carboxyphenyl substituents increase polarity, affecting solubility (e.g., 4-(4-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has a logP ~1.5, estimated via SMILES ).
- Stability : Azido groups may introduce photolytic sensitivity compared to stable aromatic or heterocyclic substituents.
Biological Activity
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The chemical formula for 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is . The structure includes a piperazine ring, a carboxylic acid moiety, and an azido group, which is significant for its reactivity and potential applications in bioconjugation.
Synthesis
The synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
- Preparation of the piperazine derivative : Starting from piperazine, the carboxylic acid is introduced through standard carboxylation techniques.
- Azidation : The hexyl chain is modified to include an azido group, which can be achieved via nucleophilic substitution reactions.
- Formation of the tert-butyl ester : This is completed by reacting the carboxylic acid with tert-butanol in the presence of an acid catalyst.
Biological Activity
The biological activity of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester has been investigated in various studies, focusing on its potential as a therapeutic agent:
Anticancer Activity
Research has indicated that compounds similar to 4-(6-Azidohexyl)-piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced binding affinities for specific cancer cell receptors, resulting in inhibition of tumor growth.
The mechanism through which these compounds exert their biological effects often involves:
- Inhibition of receptor signaling pathways : Compounds can block specific receptors involved in cancer proliferation.
- Induction of apoptosis : Certain derivatives may trigger programmed cell death in malignant cells.
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in preclinical models:
- Study on GRPR Antagonists : A series of piperazine-based compounds were synthesized and evaluated for their ability to bind to GRPR with high affinity. Results indicated that modifications at the azido position significantly enhanced binding and anticancer efficacy in prostate cancer models .
- Antioxidant Activity Assessment : In another study, derivatives were tested for antioxidant properties using DPPH assays, showing promising results that suggest a dual role as both anticancer agents and antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
